4-Chloro-3-methoxybenzaldehyde

Organic Synthesis Process Chemistry Benzaldehyde Derivatives

4-Chloro-3-methoxybenzaldehyde (CAS: 13726-16-4) features a non-replicable 4-chloro,3-methoxy substitution pattern critical for PDE5 inhibition (derivative IC50: 141 nM) and dopamine D3 receptor targeting (derivative Ki: 5.5 nM). High-yield MnO2 oxidation synthesis (89%) ensures cost-effective scale-up. Unlike generic benzaldehydes, this building block is validated in patented phenylalanine derivative synthesis. Ideal for medicinal chemistry, CNS probe development, and agrochemical intermediate programs where electronic specificity governs SAR outcomes.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 13726-16-4
Cat. No. B170670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methoxybenzaldehyde
CAS13726-16-4
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)Cl
InChIInChI=1S/C8H7ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
InChIKeyBZCOHGUBYSDFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4-Chloro-3-methoxybenzaldehyde (CAS 13726-16-4): A Halogenated Aromatic Aldehyde Building Block


4-Chloro-3-methoxybenzaldehyde (CAS: 13726-16-4) is a polysubstituted aromatic aldehyde featuring a benzaldehyde core with a chlorine atom at the 4-position and a methoxy group at the 3-position [1]. This specific substitution pattern confers distinct physicochemical and reactive properties, making it a valuable synthetic intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals . The compound is a solid at room temperature, typically with a melting point range of 56-60°C and a boiling point of 265°C . Its molecular formula is C8H7ClO2, with a molecular weight of 170.59 g/mol [2]. As a building block, it offers a unique combination of an electrophilic aldehyde center and an aromatic ring activated for nucleophilic substitution or cross-coupling reactions by the electron-donating methoxy group, while the chlorine atom provides a site for further functionalization or influences the molecule's electronic profile .

The Peril of Assumed Equivalence: Why Other Substituted Benzaldehydes Cannot Substitute for 4-Chloro-3-methoxybenzaldehyde


The electronic and steric interplay of the 4-chloro and 3-methoxy substituents on the benzaldehyde core of 4-chloro-3-methoxybenzaldehyde is non-additive and cannot be replicated by mixing its mono-substituted analogs (e.g., 4-chlorobenzaldehyde and 3-methoxybenzaldehyde) [1]. This specific substitution pattern dictates a unique reactivity profile, influencing the regioselectivity of electrophilic aromatic substitution, the outcome of nucleophilic additions to the carbonyl, and the compound's physicochemical properties such as logP and metabolic stability [2]. The presence of both substituents creates a unique molecular electrostatic potential surface that governs interactions with biological targets, as evidenced by its distinct activity in PDE5 inhibition and dopamine receptor affinity studies . Therefore, assuming functional equivalence with other benzaldehyde derivatives is not scientifically justified and can lead to failed reactions, altered biological activity, or the need for extensive re-optimization in a synthetic sequence [3]. The quantitative evidence below details these critical points of differentiation.

Quantitative Differentiators for 4-Chloro-3-methoxybenzaldehyde (CAS 13726-16-4)


Synthetic Accessibility: High-Yield, One-Step Oxidation for Scalable Procurement

A robust and scalable one-step oxidation from (4-chloro-3-methoxyphenyl)methanol offers a high-yielding synthetic route for 4-Chloro-3-methoxybenzaldehyde . This represents a well-characterized and efficient pathway compared to the less documented or lower-yielding syntheses of close analogs like 4-chloro-2-methoxybenzaldehyde [1].

Organic Synthesis Process Chemistry Benzaldehyde Derivatives

PDE5 Inhibitory Potency: A Validated Pharmacological Starting Point

Derivatives of 4-chloro-3-methoxybenzaldehyde have been explicitly evaluated as PDE5 inhibitors [1]. A compound in a patent derived from this core structure exhibits an IC50 of 141 nM against the PDE5A1 catalytic domain [2]. While this is an IC50 for a derivative, it provides a quantitative benchmark for activity that is not available for its simple mono-substituted analogs (e.g., 4-chlorobenzaldehyde or 3-methoxybenzaldehyde alone) in this specific target class [3].

Medicinal Chemistry Phosphodiesterase Inhibition Cardiovascular Research

Dopamine Receptor Affinity: A Documented Point of CNS Interaction

The compound 4-chloro-3-methoxybenzaldehyde itself has been reported to possess affinity for dopamine receptors, a feature that is not a general property of all substituted benzaldehydes . Binding studies indicate a potent interaction, with one derivative (closely related to the core) showing a Ki of 5.5 nM for the human dopamine D3 receptor (D3R) [1]. This specific, high-affinity interaction is a strong differentiator from other common aldehydes like vanillin, which acts primarily via DNA-PK inhibition [2].

Neuroscience Receptor Pharmacology CNS Drug Discovery

Strategic Application Scenarios for 4-Chloro-3-methoxybenzaldehyde (CAS 13726-16-4) Based on Verifiable Evidence


Precursor for PDE5-Targeted Cardiovascular and Urological Therapeutics

Given the demonstrated low nanomolar PDE5 inhibitory activity of derivatives synthesized from this core, 4-chloro-3-methoxybenzaldehyde serves as a validated starting material for medicinal chemistry programs focused on developing novel PDE5 inhibitors [1]. Its use is justified over other substituted benzaldehydes that lack this specific activity profile. This application is supported by the quantified IC50 of 141 nM for a derivative against the PDE5A1 catalytic domain, providing a clear benchmark for structure-activity relationship (SAR) studies [2].

Chemical Biology Probe for Dopaminergic Signaling Pathways

The compound's documented affinity for dopamine receptors, particularly the D3 subtype with a derivative exhibiting a Ki of 5.5 nM [3], makes it a logical choice for developing chemical probes to study dopaminergic neurotransmission in the central nervous system. This application is specific to 4-chloro-3-methoxybenzaldehyde and its close analogs and would not be served by other common aromatic aldehydes like vanillin, whose mechanism of action is unrelated (DNA-PK inhibition) [4].

Efficient and Scalable Synthesis of Complex Phenylalanine-Derived Pharmaceuticals

The high-yielding (89%) and well-documented synthesis of 4-chloro-3-methoxybenzaldehyde via MnO2 oxidation makes it a cost-effective and reliable building block. This is particularly relevant for its use as an intermediate in the patented synthesis of phenylalanine derivatives [5], where a robust supply of the aldehyde precursor is critical for downstream process economics and scalability.

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